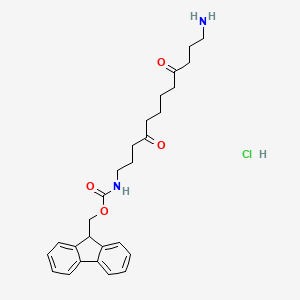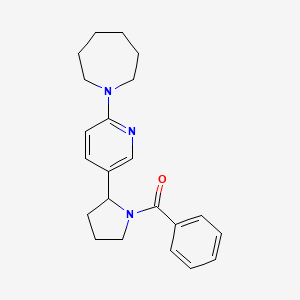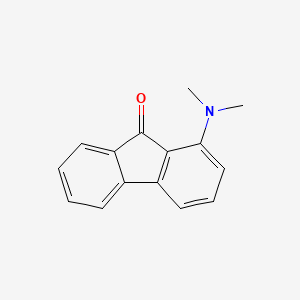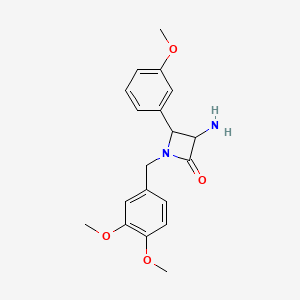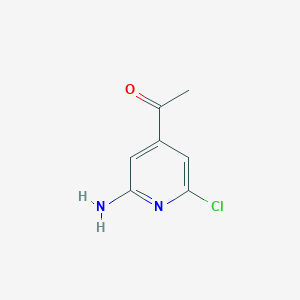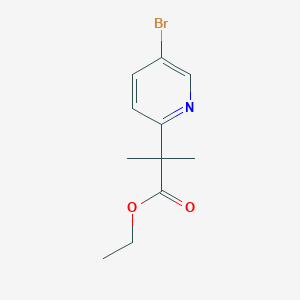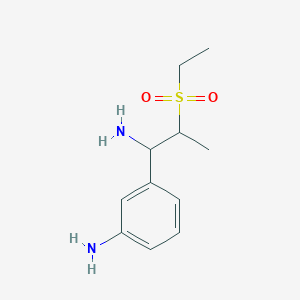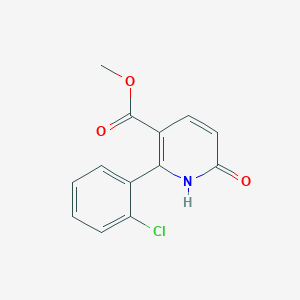![molecular formula C10H13N3 B15231625 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the ethanamine group . The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) and solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
科学的研究の応用
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic effects, particularly in oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, thereby inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds also feature a fused pyrrole ring and exhibit comparable chemical reactivity.
Uniqueness
What sets 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its potential as an FGFR inhibitor makes it particularly valuable in cancer research .
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChIキー |
CIHGRCGYFBFKPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


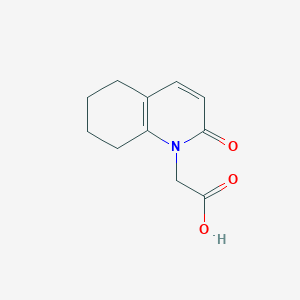
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
